Cas no 58348-98-4 (2-chloro-4-fluoro-6-nitrophenol)

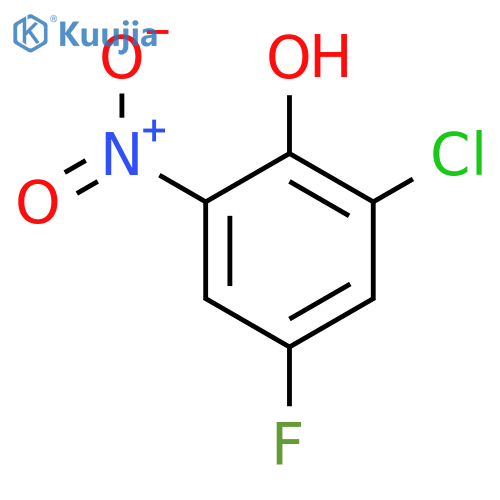

58348-98-4 structure

商品名:2-chloro-4-fluoro-6-nitrophenol

CAS番号:58348-98-4

MF:C6H3ClFNO3

メガワット:191.544324159622

MDL:MFCD05670393

CID:872823

PubChem ID:3727886

2-chloro-4-fluoro-6-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 2-chloro-4-fluoro-6-nitrophenol

- 1-chloro-5-fluoro-2-hydroxy-nitro-benzene

-

- MDL: MFCD05670393

- インチ: InChI=1S/C6H3ClFNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H

- InChIKey: PLBDUVIWPGCVIF-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1Cl)O)[N+](=O)[O-])F

計算された属性

- せいみつぶんしりょう: 190.97900

- どういたいしつりょう: 190.9785488g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- PSA: 66.05000

- LogP: 2.61610

2-chloro-4-fluoro-6-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | MS-3153-20MG |

2-chloro-4-fluoro-6-nitrobenzenol |

58348-98-4 | >90% | 20mg |

£76.00 | 2023-04-19 | |

| abcr | AB275357-1g |

2-Chloro-4-fluoro-6-nitrophenol, 97%; . |

58348-98-4 | 97% | 1g |

€140.00 | 2025-03-19 | |

| abcr | AB275357-5g |

2-Chloro-4-fluoro-6-nitrophenol, 97%; . |

58348-98-4 | 97% | 5g |

€420.00 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524634-5g |

2-Chloro-4-fluoro-6-nitrophenol |

58348-98-4 | 98% | 5g |

¥5581.00 | 2024-05-07 | |

| 1PlusChem | 1P00EAY3-1g |

2-chloro-4-fluoro-6-nitrophenol |

58348-98-4 | 95% | 1g |

$183.00 | 2025-02-26 | |

| Apollo Scientific | PC10642-1g |

2-Chloro-4-fluoro-6-nitrophenol |

58348-98-4 | 95 | 1g |

£189.00 | 2025-02-19 | |

| Key Organics Ltd | MS-3153-100MG |

2-chloro-4-fluoro-6-nitrobenzenol |

58348-98-4 | >90% | 100mg |

£146.00 | 2025-02-08 | |

| Key Organics Ltd | MS-3153-1MG |

2-chloro-4-fluoro-6-nitrobenzenol |

58348-98-4 | >90% | 1mg |

£37.00 | 2025-02-08 | |

| 1PlusChem | 1P00EAY3-5g |

2-chloro-4-fluoro-6-nitrophenol |

58348-98-4 | 95% | 5g |

$532.00 | 2025-02-26 | |

| Apollo Scientific | PC10642-250mg |

2-Chloro-4-fluoro-6-nitrophenol |

58348-98-4 | 95 | 250mg |

£72.00 | 2025-02-19 |

2-chloro-4-fluoro-6-nitrophenol 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

58348-98-4 (2-chloro-4-fluoro-6-nitrophenol) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:58348-98-4)2-chloro-4-fluoro-6-nitrophenol

清らかである:99%

はかる:5g

価格 ($):578.0